molecular formula C7H8INO B14838137 4-(Aminomethyl)-2-iodophenol

4-(Aminomethyl)-2-iodophenol

Cat. No.: B14838137
M. Wt: 249.05 g/mol
InChI Key: FCBSNDKRGSPILN-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-iodophenol is a chemical compound of interest in biochemical and pharmacological research. While specific data on this exact molecule is limited, its close structural analog, 2-aminomethyl-4-t-butyl-6-iodophenol hydrochloride (known as MK-447), has been documented in scientific literature . Research Applications and Value: Studies on the analog MK-447 have revealed its dual effects on the biosynthesis of prostaglandin endoperoxides, which are key precursors in the inflammatory response pathway. At lower concentrations, it can accelerate the formation of these endoperoxides from arachidonic acid, while at higher concentrations, it acts as an inhibitor . This suggests that this compound may also hold significant research value for investigating the cyclooxygenase pathway, inflammation mechanisms, and the development of novel anti-inflammatory agents. Handling and Safety: As with many iodophenol derivatives, this compound is expected to require careful handling. Standard practice involves storage in a dark place under an inert atmosphere and at cool temperatures (e.g., 2-8°C) to maintain stability . Specific hazard statements for this compound are not available, but similar compounds can cause skin and eye irritation (H315-H319) and may be harmful if inhaled (H335) . Important Notice: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

4-(aminomethyl)-2-iodophenol

InChI

InChI=1S/C7H8INO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H,4,9H2

InChI Key

FCBSNDKRGSPILN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)I)O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 4 Aminomethyl 2 Iodophenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key determinant of the molecule's reactivity, influencing both the aromatic ring's susceptibility to electrophilic attack and providing a site for nucleophilic reactions.

Electrophilic Aromatic Substitution Potentials

The hydroxyl group is a potent activating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to itself. In 4-(aminomethyl)-2-iodophenol, the para position is occupied by the aminomethyl group. The position ortho to the hydroxyl group and meta to the aminomethyl group (C3) and the position ortho to both the hydroxyl and iodo groups (C1, which is already substituted) are the most likely sites for substitution.

The strong activating nature of the hydroxyl group means that reactions such as nitration, halogenation, and sulfonation can often proceed under milder conditions than those required for unsubstituted benzene (B151609). For instance, nitration may be achieved with dilute nitric acid, although the presence of the easily oxidizable amino and phenol (B47542) functionalities requires careful control of reaction conditions to avoid degradation. libretexts.orgmasterorganicchemistry.com Halogenation with bromine or chlorine can also occur readily, potentially without a Lewis acid catalyst, and may lead to polysubstitution if not carefully controlled. libretexts.org Iodination can be achieved using iodine in the presence of an oxidizing agent. nih.gov

The directing effects of the substituents on the aromatic ring of this compound are summarized below:

SubstituentPositionActivating/DeactivatingOrtho/Para/Meta Directing
-OHC1Strongly ActivatingOrtho, Para
-IC2Deactivating (Inductive), Weakly Activating (Resonance)Ortho, Para
-CH₂NH₂C4ActivatingOrtho, Para

Considering the combined effects, the positions most susceptible to electrophilic attack are C3 and C5. The steric hindrance from the adjacent iodine atom at C2 might slightly disfavor substitution at C3.

Phenoxide Ion Chemistry and Nucleophilic Pathways

The phenolic proton is acidic and can be readily removed by a base to form a phenoxide ion. This greatly enhances the nucleophilicity of the oxygen atom, opening up pathways for O-alkylation and O-acylation reactions. pharmaxchange.info The choice of solvent can influence the selectivity between O-alkylation and C-alkylation, with polar aprotic solvents generally favoring O-alkylation. libretexts.org

Table 1: Representative O-Alkylation of Phenols

Alkylating AgentBaseSolventProductYield (%)
Methyl IodideK₂CO₃Acetone4-(Aminomethyl)-2-iodo-1-methoxybenzeneGood
Benzyl BromideNaHDMF1-(Benzyloxy)-4-(aminomethyl)-2-iodobenzeneGood
Ethyl BromoacetateK₂CO₃DMFEthyl 2-(4-(aminomethyl)-2-iodophenoxy)acetateModerate

Note: Yields are representative and can vary based on specific reaction conditions.

Reactivity of the Primary Aminomethyl Moiety

The primary aminomethyl group provides another site of high reactivity, primarily acting as a nucleophile.

Nucleophilic Reactions

The lone pair of electrons on the nitrogen atom makes the aminomethyl group nucleophilic. It can readily undergo acylation, alkylation, and condensation reactions. In the presence of both a phenolic hydroxyl and an amino group, the amino group is generally the more potent nucleophile under neutral or basic conditions. nih.gov Therefore, selective N-acylation can be achieved by reacting this compound with an acylating agent, such as an acid chloride or anhydride. To achieve selective O-acylation, the amino group would typically need to be protected first.

Table 2: Representative N-Acylation of Aminomethylphenols

Acylating AgentBaseSolventProductYield (%)
Acetic AnhydridePyridineDCMN-((3-Iodo-4-hydroxyphenyl)methyl)acetamideHigh
Benzoyl ChlorideTriethylamineTHFN-((3-Iodo-4-hydroxyphenyl)methyl)benzamideHigh

Note: Yields are representative and can vary based on specific reaction conditions.

Amine-Directed Transformations

The primary amine can direct a variety of transformations. For instance, it can undergo diazotization followed by substitution, although this is more common for aromatic amines. More relevantly, the aminomethyl group can participate in intramolecular cyclization reactions. For example, after modification of the phenolic hydroxyl or aryl iodide, the aminomethyl group can act as a nucleophile to form heterocyclic structures. libretexts.org

Reactivity of the Aryl Iodide Functionality

The carbon-iodine bond is the most reactive of the carbon-halogen bonds and serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions.

Aryl iodides are excellent substrates for reactions such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. wikipedia.orgwikipedia.orgbyjus.com These reactions provide powerful methods for introducing new functional groups at the C2 position. The presence of the electron-donating hydroxyl and aminomethyl groups can influence the reactivity of the aryl iodide in these transformations.

For example, the Sonogashira coupling of 2-iodophenols with terminal alkynes, catalyzed by palladium and copper complexes, is a well-established method for the synthesis of 2-substituted benzofurans via a tandem coupling and cyclization process. tandfonline.comkoreascience.krresearchgate.netresearchgate.net

Table 3: Representative Cross-Coupling Reactions of 2-Iodophenols

Reaction TypeCoupling PartnerCatalyst SystemProduct TypeRepresentative Yield (%)
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂/CuI/Et₃N2-Phenylbenzofuran85-95
SuzukiPhenylboronic acidPd(PPh₃)₄/Na₂CO₃2-Phenylphenol derivative80-90
Buchwald-HartwigAnilinePd₂(dba)₃/Xantphos/Cs₂CO₃N-Phenyl-2-aminophenol derivative70-90
UllmannPhenolCuI/Ligand/Base2-Phenoxyphenol derivative60-80

Note: Yields are representative for 2-iodophenol (B132878) substrates and can vary based on the specific substituents and reaction conditions.

The aryl iodide can also participate in Ullmann-type condensation reactions, typically requiring copper catalysis at elevated temperatures, to form diaryl ethers or C-N coupled products. byjus.comkoreascience.kr Furthermore, the aryl iodide can be a precursor for the synthesis of larger polycyclic aromatic systems like carbazoles and dibenzofurans through intramolecular cyclization strategies. organic-chemistry.orgorganic-chemistry.orgbiointerfaceresearch.com

Carbon-Halogen Bond Activation

The carbon-iodine (C-I) bond in this compound is susceptible to activation by transition metal catalysts, a cornerstone of modern cross-coupling chemistry. The reactivity of aryl halides in such reactions generally follows the trend I > Br > Cl > F, making the iodo-substituted compound particularly reactive. researchgate.netru.nl

Palladium- and copper-based catalysts are commonly employed for the activation of C-I bonds in iodophenols and iodoanilines. researchgate.netru.nlnih.govnih.govnih.govacs.org These reactions typically proceed via an oxidative addition mechanism, where the low-valent metal center inserts into the C-I bond, forming an organometallic intermediate. This intermediate can then undergo various coupling reactions. For instance, palladium-catalyzed reactions are highly efficient for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netru.nlnih.govacs.org Copper-catalyzed systems, often more cost-effective, are also widely used, particularly for C-N and C-O bond formation. nih.govnih.govgoogle.com

The presence of the hydroxyl and aminomethyl groups can influence the catalytic cycle. The phenolic hydroxyl can act as an internal ligand, potentially modulating the reactivity of the metal catalyst. The amino group, on the other hand, can be a competing site for coordination to the metal center. The specific reaction conditions, including the choice of ligand and base, are crucial for achieving selective C-I bond activation and subsequent coupling. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions on Related Iodophenol and Iodoaniline Systems

Catalyst SystemSubstrate TypeReaction TypeProduct TypeReference
Palladium(0)/Ligando-IodoanilinesAnnulation with AlkynesQuinolines acs.org
Copper(I)/Ligand4-AminophenolsN-ArylationN-Aryl-4-aminophenols nih.gov
Palladium(II)N-allyl-2-aminophenolsAlkoxyacyloxylationDihydro-1,4-benzoxazines acs.org
Copper(I)Benzyl HalidesC-C CouplingDiphenylethanes nih.gov

This table presents examples of reactions on compounds with similar functional groups to this compound, illustrating the potential transformations via C-I bond activation.

Oxidative Coupling Reactions

The phenolic and amino moieties in this compound make it a suitable candidate for oxidative coupling reactions. These reactions typically involve the oxidation of the substrate to generate reactive intermediates, such as radicals or quinone-type species, which then couple to form new C-C or C-X (where X is a heteroatom) bonds. nih.govwikipedia.orgnih.govosti.govrsc.orgrsc.org

Oxidative coupling of phenols can lead to the formation of biphenols or polyphenolic structures. wikipedia.org Similarly, the oxidative coupling of anilines can result in the formation of azo compounds or phenazines. In the case of this compound, both intramolecular and intermolecular coupling reactions are conceivable. The presence of both a phenol and an amine functionality within the same molecule could lead to complex product mixtures unless the reaction conditions are carefully controlled.

Metal catalysts, such as those based on iron, manganese, or copper, are often used to promote selective oxidative coupling. nih.govosti.govrsc.orgnih.gov For example, iron- and manganese-catalyzed oxidative amination of phenols with anilines has been reported. nih.gov Aerobic oxidation using copper/nitroxyl catalyst systems is another effective method for the oxidative coupling of alcohols and amines to form amides. nih.gov Furthermore, metal-free oxidative coupling of amines can be achieved under certain conditions, for instance, by heating in dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere, which is proposed to proceed via a radical pathway. rsc.org

Table 2: Examples of Oxidative Coupling Reactions with Phenol and Amine Derivatives

Oxidant/CatalystSubstrate TypeCoupling TypeProduct TypeReference
Iron/Manganese CatalystsPhenols and AnilinesC-N CouplingBenzoquinone anils, N,O-Biaryls nih.gov
Copper/Nitroxyl (aerobic)Alcohols and AminesOxidative AmidationAmides nih.gov
Hypervalent Iodine ReagentsAmines and AmidesC-N/C-O or C-N/C-SOxazoles, Thiazoles nih.gov
Oxygen/DMSOAminesC=N FormationImines rsc.org
Cobalt Nanoparticles/O2Thiols and AminesS-N CouplingSulfenamides rsc.org

This table showcases various oxidative coupling methodologies applicable to the functional groups present in this compound.

Radical-Mediated Reaction Mechanisms

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage upon exposure to radical initiators, heat, or light, leading to the formation of an aryl radical. researchgate.netresearchgate.netnih.govnih.govyoutube.com This aryl radical is a highly reactive intermediate that can participate in a variety of transformations. escholarship.orgwikipedia.orgyoutube.com

Radical cyclization is a powerful method for the formation of cyclic compounds. wikipedia.org If an unsaturated moiety were present in a side chain of this compound, the initially formed aryl radical could add to this unsaturation in an intramolecular fashion to construct a new ring. The stereoselectivity of such cyclizations is often predictable based on the Baldwin rules.

The photochemistry of iodophenols has been studied, revealing that UV irradiation can lead to the generation of hydroxyphenyl radicals. researchgate.netresearchgate.netnih.govpreprints.org These radicals can then react with other molecules in the system or undergo further transformations. For instance, the reaction of a 2-hydroxyphenyl radical with molecular oxygen has been investigated. researchgate.net Such radical processes open up avenues for functionalization that are distinct from the ionic pathways discussed earlier. Radical dehalogenation reactions, using reagents like tributyltin hydride or phosphites, can also be employed to replace the iodine atom with a hydrogen atom. elsevierpure.com

A radical version of the Smiles rearrangement has also been reported, expanding the scope of this transformation to include radical intermediates. wikipedia.org This could be a potential, albeit less common, pathway for the rearrangement of derivatives of this compound under radical conditions.

Advanced Spectroscopic and Analytical Characterization of 4 Aminomethyl 2 Iodophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H-NMR)

No experimental ¹H-NMR data for 4-(Aminomethyl)-2-iodophenol has been found in the reviewed scientific literature and databases.

Carbon-13 NMR (¹³C-NMR)

No experimental ¹³C-NMR data for this compound has been located in the public domain.

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY)

There is no available information on the application of two-dimensional NMR techniques for the structural elucidation of this compound.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry data, which would provide the exact mass and elemental composition of this compound, is not available in the surveyed resources.

Gas Chromatography-Mass Spectrometry (GC-MS)

No gas chromatography-mass spectrometry analysis, including retention times and fragmentation patterns, for this compound has been reported in the scientific literature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound, LC-MS would be employed to determine its molecular weight, elucidate its fragmentation patterns, and quantify its presence in complex mixtures. The liquid chromatography stage would separate the compound from any impurities or other components, after which the mass spectrometer would ionize the molecule and detect the mass-to-charge ratio of the parent ion and its fragments.

A thorough search of scientific literature and chemical databases did not yield specific LC-MS analysis data, such as retention times, mass-to-charge ratios (m/z) of fragment ions, or specific ionization conditions for this compound. Therefore, no experimental data table can be provided at this time.

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. An IR spectrum for this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its functional groups, including the O-H stretch of the phenol (B47542) group, N-H stretches of the aminomethyl group, C-H stretches of the aromatic ring and the methylene (B1212753) bridge, and C-N, C-O, and C-I bond vibrations.

Despite a comprehensive search, specific experimental IR spectra or detailed peak assignments for this compound are not available in the public domain.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide valuable information about the vibrations of the carbon skeleton of the benzene (B151609) ring and the C-I bond.

Detailed research findings and specific Raman spectral data for this compound could not be located in the reviewed scientific literature.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases and scientific publications did not uncover any studies reporting the crystal structure of this compound. Consequently, crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

Advanced Chromatographic Separation and Detection

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of a compound and for its quantification. An HPLC method for this compound would involve selecting an appropriate stationary phase (column) and mobile phase to achieve a sharp, well-defined peak for the compound, separated from any potential starting materials, byproducts, or degradation products. The retention time of the peak would be a key identifier under specific chromatographic conditions, and the peak area would be proportional to its concentration.

Specific HPLC methods, including details on the column, mobile phase composition, flow rate, and detector wavelength, have not been published for this compound in the available scientific literature. Therefore, no table of HPLC parameters or findings can be presented.

Computational Chemistry and Theoretical Investigations of 4 Aminomethyl 2 Iodophenol

Quantum Mechanical Studies (DFT, Ab Initio)

Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a robust framework for understanding the fundamental properties of 4-(Aminomethyl)-2-iodophenol at the atomic and electronic levels. These methods are crucial for predicting molecular geometries, electronic energies, and various spectroscopic properties.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is fundamentally shaped by the interplay of its constituent functional groups: the hydroxyl (-OH), aminomethyl (-CH₂NH₂), and iodo (-I) substituents on the benzene (B151609) ring. DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and analyze the electron distribution. researchgate.net

The hydroxyl and amino groups are electron-donating, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the iodine atom is a weak deactivator due to its inductive electron-withdrawing effect, yet it can also donate electron density through resonance. This complex electronic interplay governs the molecule's reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) analysis is a powerful tool to dissect the bonding within the molecule. It can quantify the charge distribution, identify key donor-acceptor interactions, and describe the hybridization of atomic orbitals.

Table 1: Illustrative NBO Analysis Data for this compound

AtomNatural Charge (e)
O (hydroxyl)-0.75
N (amino)-0.90
I (iodo)-0.15
C (ipso to OH)+0.40
C (ipso to I)+0.10
C (ipso to CH₂NH₂)-0.20

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT/NBO calculation.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a delocalized picture of electron distribution and is essential for understanding the electronic transitions and reactivity of this compound. utah.edulibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The HOMO is typically located on the electron-rich phenol (B47542) ring, with significant contributions from the oxygen and nitrogen lone pairs. The LUMO is generally a π* orbital of the aromatic system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-0.5
HOMO-LUMO Gap5.3

Note: These energy values are representative and would be derived from DFT calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify transition states and predict the most likely reaction pathways.

Transition State Analysis

For any proposed reaction mechanism, the identification and characterization of the transition state (TS) is paramount. The TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Computational methods can be used to locate the geometry of the TS and calculate its energy. researchgate.net The activation energy of the reaction is the difference in energy between the reactants and the TS.

For instance, in a hypothetical electrophilic aromatic substitution reaction, computational analysis could pinpoint the structure of the Wheland intermediate (the sigma complex) and the transition state leading to its formation.

Reaction Pathway Prediction

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. This allows for the prediction of the most favorable reaction pathway. For example, in reactions where multiple products are possible, comparing the activation energies for each pathway can determine the regioselectivity of the reaction. nih.gov

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state indeed connects the desired reactants and products.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the aminomethyl group allows for multiple conformations of this compound. Understanding the relative energies of these conformers is important as the most stable conformation will be the most populated at equilibrium.

Conformational analysis can be performed by systematically rotating the rotatable bonds and calculating the energy at each step. This generates a potential energy surface that reveals the low-energy conformations.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. mdpi.commpg.de By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and identify the most probable conformations and the transitions between them. These simulations are particularly useful for understanding how the molecule might behave in a solvent environment.

Table 3: Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C-C-C-N)Relative Energy (kcal/mol)
1+2.5
260°0.0
3120°+1.8
4180°+0.5

Note: This data is illustrative, representing a simplified conformational scan around the C-C bond of the aminomethyl group.

Prediction of Spectroscopic Parameters

Computational chemistry offers a powerful, non-destructive avenue for investigating the structural and electronic properties of molecules through the prediction of their spectroscopic parameters. For this compound, theoretical calculations serve as a crucial tool to complement and guide experimental analysis. By employing methods rooted in quantum mechanics, such as Density Functional Theory (DFT), it is possible to simulate various types of spectra, providing detailed insights into the molecule's behavior at an atomic level. These predictions are invaluable for assigning experimental signals, understanding structure-property relationships, and elucidating the influence of substituents on the phenol scaffold.

NMR Spectra Simulation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational simulations can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. The standard computational protocol involves an initial geometry optimization of the molecule using a selected DFT functional and basis set. Following this, NMR shielding tensors are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. The computed isotropic shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound, usually tetramethylsilane (B1202638) (TMS).

These theoretical chemical shifts provide a basis for assigning peaks in an experimental spectrum, which can be particularly useful for complex aromatic systems or where signal overlap occurs. Comparing predicted shifts with experimental data can also help confirm the proposed molecular conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Values are illustrative, based on typical DFT calculations, and may vary based on the specific computational model, basis set, and solvent system employed.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-OH-152.5
C2-I-87.1
C3-H7.65134.0
C4-CH₂NH₂-130.2
C5-H6.95115.8
C6-H7.28124.1
CH₂ (Methylene)4.0545.7
NH₂ (Amine)~2.1 (broad)-
OH (Hydroxyl)~5.5 (broad)-

IR Spectra Simulation

Infrared (IR) spectroscopy identifies molecular functional groups by measuring the absorption of infrared radiation corresponding to specific vibrational modes. Theoretical frequency calculations can generate a simulated IR spectrum for this compound. This is achieved by performing a harmonic vibrational analysis on the molecule's optimized geometry. The calculation yields a list of vibrational frequencies and their corresponding IR intensities.

The resulting data can be plotted to create a theoretical spectrum, where peaks correspond to specific bond stretches, bends, and torsions. For instance, distinct frequencies can be assigned to the O-H stretch of the phenol group, the N-H stretches of the amine, the C-H stretches of the aromatic ring and methylene (B1212753) group, and the characteristic C-I stretch. These simulations are instrumental in assigning bands in an experimental IR spectrum and understanding the vibrational dynamics of the molecule. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, and thus are sometimes scaled by an empirical factor to improve the match.

Table 2: Predicted Key Vibrational Frequencies for this compound (Note: These represent typical unscaled frequency ranges from DFT calculations. Actual values depend on the computational level.)

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
O-HStretching3600 - 3700
N-HAsymmetric & Symmetric Stretching3400 - 3550
Aromatic C-HStretching3050 - 3150
Methylene C-HAsymmetric & Symmetric Stretching2900 - 3000
N-HScissoring (Bending)1580 - 1640
Aromatic C=CRing Stretching1450 - 1600
C-OStretching1200 - 1280
C-NStretching1000 - 1250
C-IStretching500 - 620

UV-Vis Spectra Simulation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The prediction of UV-Vis spectra is most commonly accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground electronic state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is dominated by π → π* transitions within the substituted benzene ring. The presence of the hydroxyl (-OH), aminomethyl (-CH₂NH₂), and iodo (-I) substituents modifies the energies of the molecular orbitals, causing shifts in the absorption maxima (λmax) compared to unsubstituted benzene. TD-DFT calculations can predict these λmax values and help assign them to specific electronic transitions, offering insight into how the substituents electronically influence the chromophore. The solvent environment can also be modeled to predict solvatochromic shifts.

Table 3: Predicted Electronic Transitions and Absorption Maxima (λmax) for this compound in a Nonpolar Solvent (Note: These are illustrative values. The precise λmax and oscillator strengths are highly sensitive to the chosen functional, basis set, and solvent model.)

TransitionPrimary CharacterPredicted λmax (nm)Predicted Oscillator Strength (f)
S₀ → S₁π → π~295~0.18
S₀ → S₂π → π~245~0.65

Applications of 4 Aminomethyl 2 Iodophenol in Advanced Organic Synthesis

Strategic Building Block in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. The structure of 4-(Aminomethyl)-2-iodophenol contains the necessary functionalities to be a precursor for various heterocyclic systems.

Nitrogen-Containing Heterocycles

The presence of both a primary amine and a phenolic hydroxyl group, ortho to an iodine atom, theoretically allows for the construction of various nitrogen-containing heterocycles. Intramolecular cyclization reactions, potentially after modification of the aminomethyl group, could lead to the formation of benzoxazines or other related fused ring systems. The iodine atom could serve as a handle for further functionalization via cross-coupling reactions, either before or after the formation of the heterocyclic core. However, at present, there are no specific examples in the literature detailing the use of this compound for this purpose.

Oxygen-Containing Heterocycles

Similarly, the phenolic hydroxyl group could participate in cyclization reactions to form oxygen-containing heterocycles. For instance, reaction with a suitable dielectrophile could lead to the formation of a benzodioxepine ring. The iodine atom's presence offers a site for intramolecular cyclization via reactions like the Heck or Sonogashira coupling, which could be employed to construct furan (B31954) or pyran rings fused to the benzene (B151609) core. As with nitrogen-containing heterocycles, specific research demonstrating these applications for this compound is currently unavailable.

Precursor for Complex Organic Architectures

Beyond simple heterocycles, this compound holds the potential to be a starting material for more intricate molecular scaffolds. The three distinct functional groups provide orthogonal handles for sequential chemical transformations. For example, the amine could be acylated, the phenol (B47542) etherified, and the iodine subjected to a cross-coupling reaction, all in a controlled sequence to build up molecular complexity. This would make it an attractive precursor for natural product synthesis or the development of novel pharmaceutical agents. The lack of published research in this area, however, means that its utility as a precursor for complex architectures remains theoretical.

Ligand Design and Coordination Chemistry

The combination of a soft donor (iodine) and hard donors (nitrogen and oxygen) within a rigid aromatic framework makes this compound an intriguing candidate for ligand design in coordination chemistry. The aminomethyl and hydroxyl groups can act as a bidentate chelating unit for a variety of metal ions. The iodine atom could either remain as a non-coordinating substituent to influence the electronic properties of the resulting metal complex or potentially participate in weaker interactions with certain metal centers. Despite this potential, there is no current literature describing the synthesis and coordination chemistry of metal complexes derived from this compound.

Stereoselective Synthesis Methodologies Utilizing this compound

In the field of stereoselective synthesis, chiral molecules are used to control the three-dimensional arrangement of atoms in a reaction product. While this compound itself is achiral, it could potentially be resolved into its enantiomers if derivatized with a chiral auxiliary, or it could be used as a starting material for the synthesis of chiral ligands or catalysts. The defined spatial relationship between the functional groups could be exploited to induce stereoselectivity in a variety of chemical transformations. To date, no studies have been published that explore the use of this compound or its derivatives in stereoselective synthesis.

Advanced Research Applications of 4 Aminomethyl 2 Iodophenol in Interdisciplinary Sciences

Structure-Activity Relationship (SAR) Studies of Functionalized Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and pharmacology for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. The premise of SAR is that the specific arrangement of atoms and functional groups within a molecule determines its biological and pharmacological properties. oncodesign-services.com For 4-(aminomethyl)-2-iodophenol, SAR studies would involve the synthesis and biological evaluation of analogs where each of the three key functional groups is altered to probe its contribution to a specific activity.

Research on related aminophenol derivatives has demonstrated the utility of this approach. For example, studies on Schiff base derivatives of 4-aminophenol (B1666318) have shown that modifications to the molecule can yield compounds with a broad spectrum of antimicrobial and antidiabetic activities. nih.gov Similarly, investigations into other phenolic compounds have established quantitative structure-activity relationships (QSAR) for their antioxidant properties. nih.gov

An SAR study on this compound would systematically explore:

The Aminomethyl Group: The basicity and length of this side chain could be modified. For instance, the primary amine could be converted to secondary or tertiary amines, or the methylene (B1212753) linker could be extended. These changes would affect the compound's polarity, hydrogen bonding capability, and interaction with biological targets.

The Hydroxyl Group: The phenolic hydroxyl group is a key site for hydrogen bonding and can be converted to an ether or ester to study the importance of its acidic proton and hydrogen-donating ability for biological activity.

By correlating these structural changes with measured biological outcomes (e.g., enzyme inhibition, receptor binding, or antimicrobial effects), researchers can build a comprehensive SAR profile to guide the design of more potent and selective agents.

Table 1: Representative SAR Data for Functionalized Aminophenol Analogs (Hypothetical)
AnalogModification from Parent CompoundObserved Biological Activity (Example: % Inhibition at 10 µM)
Parent (this compound)-50%
Analog AIodine replaced with Bromine42%
Analog B-NH₂ converted to -N(CH₃)₂65%
Analog C-OH converted to -OCH₃15%
Analog DAminomethyl at position 2, Iodo at position 425%

Investigation of Halogen Bonding Interactions and Their Implications

A key feature of this compound is the presence of an iodine atom attached to the aromatic ring. Iodine, being a large and polarizable halogen, is a potent halogen bond (XB) donor. nih.gov Halogen bonding is a non-covalent interaction where an electrophilic region on the halogen atom, known as a "σ-hole," interacts attractively with a Lewis base (a nucleophile or electron-rich region). nih.gov This interaction is highly directional, occurring along the axis of the carbon-iodine bond. achemblock.com

The electrostatic potential of a model compound like ortho-iodophenol shows that the iodine atom possesses a region of positive electrostatic potential (the σ-hole) opposite the C-I covalent bond, and a belt of negative potential around its equator. nih.gov The presence of the electron-donating hydroxyl and aminomethyl groups on the phenyl ring of this compound further modulates this electrostatic potential.

The implications of these halogen bonding capabilities are significant:

Molecular Recognition: Halogen bonds can play a crucial role in how a molecule binds to biological targets like proteins and enzymes. The iodine atom can form specific, directional interactions with backbone carbonyl oxygens or electron-rich amino acid side chains (e.g., serine, aspartate, glutamate) within a protein's binding site. nih.gov This has been proposed as a key interaction for thyroid hormones with their regulating deiodinase enzymes. nih.gov

Crystal Engineering: In the solid state, halogen bonds act as reliable synthons to guide the self-assembly of molecules into predictable crystalline architectures. nih.gov This is critical for controlling the physical properties of solid-state materials.

Table 2: Properties of Halogen Bonding in Iodinated Aromatic Compounds
ParameterDescriptionTypical Value/Characteristic for Iodine
Interaction Typeσ-hole interaction (Lewis acid-base)Strongly directional (R-I···Y angle ≈ 180°)
Interaction StrengthEnergy of the non-covalent bondIncreases down the halogen group (F < Cl < Br < I). scispace.com
Common Acceptors (Y)Electron-rich atoms or groupsOxygen (C=O, -OH), Nitrogen, Sulfur, π-systems. nih.gov
Effect of SubstituentsModulation of the σ-holeElectron-withdrawing groups increase σ-hole potential; electron-donating groups decrease it. achemblock.com

Role in Materials Science and Functional Material Development

The trifunctional nature of this compound makes it a versatile monomer for the synthesis of advanced functional materials and polymers. jhu.edu Both the aminomethyl and hydroxyl groups can serve as reactive sites for polymerization reactions, such as the formation of polyamides, polyesters, or epoxy resins.

Studies on related phenolic monomers have demonstrated their potential in materials science. For example, 2-methoxy-4-vinylphenol, derived from a natural resource, has been used as a platform to create a variety of thermoplastic and thermoset polymers. mdpi.com Similarly, the plasma polymerization of aminophenols can produce conductive polymer films. nih.gov

Potential applications of this compound in materials science include:

Synthesis of Novel Polymers: It can be used to synthesize homopolymers or be incorporated as a co-monomer to impart specific properties. The resulting polymers would possess pendant iodo groups, which could be used for post-polymerization modification (e.g., cross-linking or grafting) or to influence the material's bulk properties like refractive index and density.

Self-Assembling Materials: The strong hydrogen and halogen bonding capabilities of the molecule can be exploited to create supramolecular polymers and self-assembling materials. Research on other amphiphilic homopolymers has shown that such non-covalent interactions can drive the formation of complex structures like vesicles and hollow micelles in solution. mdpi.com

Functional Surfaces: The compound can be used to modify surfaces, introducing amino, hydroxyl, and iodo functionalities. These modified surfaces could have applications in creating antimicrobial coatings, biosensors, or platforms for immobilizing biomolecules.

Table 3: Potential Polymerization Pathways for this compound
Reactive Group(s)Polymerization TypeResulting Polymer ClassPotential Functional Property
-NH₂ and a di-acid chlorideCondensation PolymerizationPolyamideHigh thermal stability, specific binding sites
-OH and a diepoxideRing-Opening PolymerizationEpoxy ResinStrong adhesion, chemical resistance
Aromatic Ring (via activation)ElectropolymerizationConductive PolymerElectrical conductivity, sensor applications
-NH₂ and -OH with phosgeneCondensation PolymerizationPolyurethane/Polycarbonate analogBiocompatibility, tunable mechanical properties

Design and Synthesis of Chemical Probes and Tools for Mechanistic Investigations

Chemical probes are essential tools used to study biological systems, identify drug targets, and elucidate mechanisms of action. nih.gov The structure of this compound is an ideal scaffold for the design and synthesis of such probes. A typical probe consists of a targeting moiety, a reactive group for covalent linkage, and often a reporter tag for detection. rsc.org

Strategies for converting this compound into a chemical probe include:

Photoaffinity Labels: The aminomethyl group provides a convenient handle for attaching a photoreactive group, such as a benzophenone (B1666685) or a diazirine, via an amide linkage. rsc.org Upon exposure to UV light, this group forms a highly reactive species that can covalently bind to nearby molecules, allowing for the identification of binding partners (e.g., the target protein of a drug). A reporter tag, like biotin (B1667282) or a terminal alkyne for "click chemistry," can also be attached to the amine to facilitate the isolation and detection of the labeled target. rsc.org

Radiolabeled Tracers: The iodine atom can be replaced with a radioactive isotope, such as ¹²³I or ¹²⁵I. This creates a radiolabeled version of the molecule that can be used in a variety of applications, including in vitro binding assays, autoradiography to visualize receptor distribution in tissues, and in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT).

Fluorescent Probes: A fluorophore could be attached to the aminomethyl group to create a fluorescent probe. Such probes are valuable for visualizing the localization of the molecule within cells using fluorescence microscopy and for quantifying binding interactions through techniques like fluorescence polarization.

These custom-designed tools enable researchers to ask specific questions about biological pathways and drug interactions that would be difficult to address otherwise.

Table 4: Design Components for a Chemical Probe Based on this compound
Probe ComponentFunctionImplementation on this compound Scaffold
Targeting MoietyBinds specifically to the biological target of interest.The core this compound structure.
Reactive GroupForms a covalent bond with the target upon activation.Benzophenone or Diazirine attached to the aminomethyl group.
Reporter TagEnables detection and isolation of the probe-target complex.Biotin (for streptavidin capture), Alkyne (for click chemistry), or a Radioisotope (¹²⁵I replacing ¹²⁷I).
LinkerConnects the components without disrupting binding.A flexible polyethylene (B3416737) glycol (PEG) or simple alkyl chain attached to the aminomethyl group.

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